molecular formula C20H22N4O2 B2886821 3-((2,5-dimethylphenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one CAS No. 905764-92-3

3-((2,5-dimethylphenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one

Cat. No. B2886821
CAS RN: 905764-92-3
M. Wt: 350.422
InChI Key: BBMGSZWYKSXSOY-UHFFFAOYSA-N
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Description

3-((2,5-dimethylphenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one is a chemical compound that belongs to the triazine family. It is a heterocyclic compound with a triazine ring structure that has been extensively studied for its diverse biological activities. This compound has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

Antimicrobial Activities

Some 1,2,4-triazole derivatives have been synthesized and screened for their antimicrobial activities. Compounds related to the 3-((2,5-dimethylphenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one structure have shown good to moderate activities against various test microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2007).

Anticancer Evaluation

Derivatives of 1,2,4-triazole have also been evaluated for their anticancer properties. Specific compounds have been screened against a panel of 60 cell lines derived from nine cancer types, showcasing their potential as anticancer agents. This suggests that this compound and its derivatives could be explored further in the search for effective anticancer drugs (Bekircan et al., 2008).

Corrosion Inhibition

Research has also extended into the field of corrosion science, where triazine derivatives have been studied for their efficacy in inhibiting metal corrosion. The electron-donating functional groups in these molecules contribute to their ability to form protective layers on metal surfaces, thereby reducing the rate of corrosion. This makes them suitable candidates for applications in industries where metal preservation is critical (Singh et al., 2018).

Molecular Structure Analysis

The detailed molecular structure of compounds similar to this compound has been elucidated using X-ray diffraction techniques. This analysis aids in understanding the chemical behavior and potential interactions of these compounds with biological targets (Șahin et al., 2011).

Enzyme Inhibition

Derivatives of 1,2,4-triazole have been investigated for their potential as enzyme inhibitors, showing promising results against specific enzymes. This property could be harnessed in developing new pharmaceuticals or agrochemicals (Bekircan et al., 2015).

properties

IUPAC Name

3-(2,5-dimethylanilino)-6-[(4-ethoxyphenyl)methyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-4-26-16-9-7-15(8-10-16)12-18-19(25)22-20(24-23-18)21-17-11-13(2)5-6-14(17)3/h5-11H,4,12H2,1-3H3,(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMGSZWYKSXSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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